molecular formula C15H14FNO B448565 N-(2-ethylphenyl)-4-fluorobenzamide CAS No. 349398-35-2

N-(2-ethylphenyl)-4-fluorobenzamide

Cat. No. B448565
CAS RN: 349398-35-2
M. Wt: 243.28g/mol
InChI Key: MREABRZGWQLBOC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-fluorobenzamide, also known as EF-24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF-24 belongs to the class of chalcones, which are compounds that possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

N-(2-ethylphenyl)-4-fluorobenzamide exerts its biological effects through multiple mechanisms of action. One of the main mechanisms of action of N-(2-ethylphenyl)-4-fluorobenzamide is the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-(2-ethylphenyl)-4-fluorobenzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. N-(2-ethylphenyl)-4-fluorobenzamide also activates the Nrf2/ARE signaling pathway, which is a key regulator of oxidative stress and inflammation. Activation of Nrf2/ARE pathway by N-(2-ethylphenyl)-4-fluorobenzamide leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1, and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-4-fluorobenzamide induces apoptosis by activating caspase-3 and PARP cleavage. N-(2-ethylphenyl)-4-fluorobenzamide also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In inflammation, N-(2-ethylphenyl)-4-fluorobenzamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. N-(2-ethylphenyl)-4-fluorobenzamide also reduces oxidative stress by upregulating antioxidant enzymes, such as heme oxygenase-1. In cardiovascular diseases, N-(2-ethylphenyl)-4-fluorobenzamide improves cardiac function by reducing myocardial infarction size and increasing ejection fraction.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-4-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield. N-(2-ethylphenyl)-4-fluorobenzamide is also stable and can be stored for long periods without degradation. However, N-(2-ethylphenyl)-4-fluorobenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. N-(2-ethylphenyl)-4-fluorobenzamide is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

For N-(2-ethylphenyl)-4-fluorobenzamide research include identifying the optimal dose and duration of treatment, exploring its potential in combination with other drugs, and investigating its effects in different disease models. N-(2-ethylphenyl)-4-fluorobenzamide also has potential applications in other fields, such as agriculture and food science, due to its anti-microbial and antioxidant properties.

Synthesis Methods

N-(2-ethylphenyl)-4-fluorobenzamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-ethyl-4-fluorobenzaldehyde and acetophenone in the presence of a base catalyst, such as potassium carbonate, in ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of N-(2-ethylphenyl)-4-fluorobenzamide is typically high, ranging from 70% to 90%.

Scientific Research Applications

N-(2-ethylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(2-ethylphenyl)-4-fluorobenzamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. N-(2-ethylphenyl)-4-fluorobenzamide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In inflammation research, N-(2-ethylphenyl)-4-fluorobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, N-(2-ethylphenyl)-4-fluorobenzamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure.

properties

IUPAC Name

N-(2-ethylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREABRZGWQLBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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